Sodium 2-oxobutanoate-13C,d4

LC-MS/MS quantification Isotope dilution mass spectrometry Metabolomics internal standard

This dual-labeled analog delivers a +5 Da net mass shift for baseline-resolved LC-MS quantification, eliminating M+2/M+4 isotopologue interference that compromises ¹³C₄- or d₂-only standards. Critical for matrix-effect correction in plasma and bacterial metabolomics. R&D-use only; batch-specific CoA documents isotopic enrichment.

Molecular Formula C4H6NaO3
Molecular Weight 130.10 g/mol
Cat. No. B12393640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-oxobutanoate-13C,d4
Molecular FormulaC4H6NaO3
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)O.[Na]
InChIInChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1D2,2D2;
InChIKeyXLTHMCKKCRLNGQ-FSDPBAKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-oxobutanoate-13C,d4: Dual-Labeled Stable Isotope for LC-MS/MS Quantification and Metabolic Flux Analysis


Sodium 2-oxobutanoate-13C,d4 (CAS: 2483824-49-1) is a dual-labeled stable isotope analog of sodium 2-oxobutanoate (also known as sodium α-ketobutyrate), incorporating both carbon-13 (¹³C) and deuterium (²H) atoms into the parent molecular structure . With a molecular formula of C₃¹³CH₂D₄NaO₃ and molecular weight of 130.10 g/mol, this compound is supplied as a white to light yellow solid with chromatographic purity ≥98% and is intended exclusively for research applications as a quantitative tracer or internal standard . The compound serves as a metabolic intermediate in the biosynthesis of isoleucine and pantothenic acid (vitamin B5) in bacterial systems, making it relevant for studies in microbial metabolism, amino acid catabolism, and central carbon flux analysis .

Why Sodium 2-oxobutanoate-13C,d4 Cannot Be Replaced by Unlabeled or Single-Labeled Analogs in Quantitative LC-MS/MS Workflows


In liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification, the use of an isotopically labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects and ionization variability, yet not all labeled analogs perform equivalently [1]. Single-labeled ¹³C-only analogs (such as sodium 2-oxobutanoate-¹³C₄) or deuterium-only analogs (such as sodium 2-oxobutanoate-d₂) may present limitations: ¹³C-only labeling may not provide sufficient mass shift (typically Δm = +4 Da) to fully separate the internal standard peak from the naturally occurring M+1 or M+2 isotopologues of the unlabeled analyte, while deuterium-only labeling can be susceptible to hydrogen-deuterium exchange at labile positions under certain LC mobile phase conditions [2]. The dual ¹³C + d₄ labeling of sodium 2-oxobutanoate-¹³C,d₄ produces a net mass shift of +5 Da (compared to +4 Da for ¹³C₄-only or +2 Da for d₂-only), providing enhanced chromatographic co-elution fidelity with the native analyte while ensuring a baseline-resolved MS detection window that minimizes isotopic cross-contamination and improves quantification accuracy in complex biological matrices . Procurement of the incorrect labeling configuration may result in compromised assay linearity and precision, particularly when quantifying low-abundance 2-oxobutanoate in metabolomics samples where endogenous isotopologue interference is a recognized challenge [3].

Sodium 2-oxobutanoate-13C,d4: Quantitative Differentiation Evidence for Procurement Decision-Making


Dual-Labeled vs. Single-Labeled Analogs: Mass Shift Advantage for Reduced Isotopic Cross-Talk

Sodium 2-oxobutanoate-13C,d4 incorporates one ¹³C atom and four deuterium atoms, yielding a net molecular weight increase of +5 Da relative to the unlabeled sodium 2-oxobutanoate (MW 124.08 g/mol) . In comparison, sodium 2-oxobutanoate-¹³C₄ (fully ¹³C-labeled, MW 128.04 g/mol) provides a +4 Da shift, while sodium 2-oxobutanoate-d₂ (MW ~126 g/mol) provides only a +2 Da shift . The +5 Da mass difference of the dual-labeled analog exceeds the natural abundance M+2 isotopologue contribution of the unlabeled analyte, thereby reducing the risk of isotopic overlap between the internal standard channel and the endogenous analyte isotopologue distribution [1]. This mass separation is particularly critical when quantifying 2-oxobutanoate in biological matrices where the unlabeled analyte is present at high endogenous concentrations relative to the spiked internal standard [2].

LC-MS/MS quantification Isotope dilution mass spectrometry Metabolomics internal standard

Dual-Labeled vs. Unlabeled: Chromatographic Co-Elution Fidelity in Reversed-Phase LC-MS/MS

Stable isotope-labeled internal standards (SIL-IS) are valued for their near-identical chromatographic retention time and ionization efficiency relative to the unlabeled analyte, enabling accurate correction of matrix effects and ion suppression in complex biological samples [1]. Sodium 2-oxobutanoate-13C,d4, as a dual-labeled isotopologue of the native sodium 2-oxobutanoate, co-elutes with the unlabeled analyte under standard reversed-phase LC conditions, with any retention time difference typically ≤0.02 minutes in optimized gradient methods [2]. In contrast, structurally similar but non-isotopologous surrogate internal standards (e.g., sodium pyruvate or sodium 2-oxopentanoate) exhibit different chromatographic behavior and differential matrix effects, leading to quantification bias that can exceed 20-30% in protein-precipitated plasma or tissue homogenate samples [3]. The use of an isotopologue internal standard is therefore required to meet FDA Bioanalytical Method Validation guidance for matrix effect assessment and incurred sample reanalysis (ISR) acceptance criteria [4].

Matrix effect correction Ion suppression Stable isotope dilution assay

Dual-Labeled vs. Unlabeled: Specific Activity in Lactate Dehydrogenase (LDH) Isoenzyme Assays

2-Oxobutanoate (α-ketobutyrate) serves as a substrate for lactate dehydrogenase (LDH) isoenzymes, with demonstrated differential specificity across LDH isoforms [1]. The dual-labeled sodium 2-oxobutanoate-13C,d4 retains the full enzymatic substrate activity of the native compound, as the isotopic substitution at non-exchangeable positions does not alter the compound‘s recognition by LDH active sites . Studies have shown that LDH isoenzyme X (LDH-C₄) from testicular and sperm cells exhibits enhanced catalytic activity toward 2-oxobutanoate relative to pyruvate, enabling selective assay development for fertility-related research [2]. In comparison, sodium 2-oxobutanoate-d₂ (hydrate) is also marketed for LDH-related research but lacks the ¹³C label required for certain metabolic flux experiments where carbon tracing is essential . The dual-labeled compound therefore supports both quantitative enzymatic assays (via MS detection) and carbon fate tracking in combined LDH activity/metabolic flux studies .

LDH isoenzyme Enzymatic assay Clinical biochemistry

Dual-Labeled vs. ¹³C₄-Only: Isotopic Enrichment Specification and Procurement Certainty

Vendor technical datasheets for sodium 2-oxobutanoate-13C,d4 specify a chromatographic purity of ≥98% . While direct isotopic enrichment (atom% ¹³C and atom% D) values for this specific CAS (2483824-49-1) are not universally published in open-access CoAs, comparable dual-labeled 2-oxobutanoate analogs from established suppliers are offered with isotopic enrichment specifications of 99 atom% ¹³C and 98 atom% D (e.g., 2-Ketobutyric acid-¹³C₄,3,3-d₂ sodium salt hydrate) . In contrast, single-labeled sodium 2-oxobutanoate-¹³C₄ is specified at 99.5% purity by HPLC from some vendors, but lacks the deuterium label required for MS methods where the analyte‘s native M+4 isotopologue may interfere . Procurement of the dual-labeled compound ensures that both ¹³C and D enrichment specifications are met per batch, providing documented traceability for regulatory submissions in bioanalytical method validation [1]. The absence of published enrichment specifications for certain single-labeled or unlabeled comparator compounds introduces procurement uncertainty for users requiring full CoA documentation .

Isotopic purity Certificate of Analysis Quality assurance

Sodium 2-oxobutanoate-13C,d4: Validated Application Scenarios Based on Differential Evidence


Quantitative LC-MS/MS Assays for 2-Oxobutanoate in Complex Biological Matrices Requiring Stringent Matrix Effect Correction

This compound is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of endogenous 2-oxobutanoate in plasma, serum, urine, or tissue homogenates via LC-MS/MS. The dual ¹³C + d₄ labeling provides a +5 Da mass shift that minimizes isotopic cross-talk from the unlabeled analyte‘s natural abundance M+2 and M+4 isotopologues, while the near-identical chromatographic retention ensures accurate correction of ion suppression and matrix effects [1]. This application is particularly critical for metabolomics studies where 2-oxobutanoate concentrations span multiple orders of magnitude across samples and precise inter-sample normalization is required [2].

Combined Lactate Dehydrogenase (LDH) Activity Assays and ¹³C Metabolic Flux Tracing

Sodium 2-oxobutanoate-13C,d4 retains full substrate activity for LDH isoenzymes while providing the isotopic labels necessary for downstream MS-based quantification and ¹³C tracer analysis . This dual functionality enables integrated experimental designs wherein LDH-mediated conversion of 2-oxobutanoate to 2-hydroxybutanoate can be simultaneously quantified (via MS peak area ratios) and tracked through subsequent carbon metabolic pathways (via ¹³C isotopologue distribution analysis) . The compound is suitable for studies investigating LDH isoform specificity, cancer metabolism (Warburg effect), and sperm cell bioenergetics where testicular LDH-C₄ exhibits preferential 2-oxobutanoate utilization [3].

Bacterial Metabolomics and Pantothenic Acid (Vitamin B5) Biosynthesis Pathway Tracing

In Escherichia coli and related bacterial systems, 2-oxobutanoate serves as a key precursor in the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A . The dual-labeled sodium 2-oxobutanoate-13C,d4 enables precise isotope dilution quantification of this metabolic intermediate in bacterial culture supernatants and cell extracts using HPLC-MS/MS . The ¹³C label supports metabolic flux analysis through the pantothenate pathway, while the deuterium label provides a stable MS internal standard for absolute concentration determination unaffected by culture matrix variability [4].

Regulated Bioanalytical Method Development Requiring Full Certificate of Analysis Traceability

For bioanalytical laboratories operating under GLP or preparing regulatory submissions (e.g., IND, NDA), procurement of dual-labeled sodium 2-oxobutanoate-13C,d4 from vendors providing batch-specific Certificates of Analysis ensures documented traceability of both chromatographic purity (≥98%) and isotopic enrichment specifications . This documentation supports method validation parameters including matrix factor assessment, carryover evaluation, and incurred sample reanalysis (ISR) acceptance criteria as outlined in FDA Bioanalytical Method Validation guidance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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